molecular formula C11H7FN2O B13158300 2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile

2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile

Cat. No.: B13158300
M. Wt: 202.18 g/mol
InChI Key: KPIXXTAHUFVTGH-UHFFFAOYSA-N
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Description

2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile is a heterocyclic compound featuring a furan ring substituted with an amino group, a fluorophenyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-fluorobenzaldehyde with malononitrile in the presence of ammonium acetate and ethanol. The reaction mixture is heated to reflux, leading to the formation of the desired furan derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-fluorophenyl)furan-3-carbonitrile
  • 2-Amino-5-phenylfuran-3-carbonitrile
  • 2-Amino-5-(3-chlorophenyl)furan-3-carbonitrile

Uniqueness

2-Amino-5-(3-fluorophenyl)furan-3-carbonitrile is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and modify its interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-amino-5-(3-fluorophenyl)furan-3-carbonitrile

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-2-7(4-9)10-5-8(6-13)11(14)15-10/h1-5H,14H2

InChI Key

KPIXXTAHUFVTGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(O2)N)C#N

Origin of Product

United States

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